molecular formula C10H11BrN4O B8702775 2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Número de catálogo B8702775
Peso molecular: 283.12 g/mol
Clave InChI: YYFQOKLIETVGES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a useful research compound. Its molecular formula is C10H11BrN4O and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Nombre del producto

2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Fórmula molecular

C10H11BrN4O

Peso molecular

283.12 g/mol

Nombre IUPAC

2-bromo-N-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C10H11BrN4O/c1-5(2)14-10(16)6-3-12-9-8(6)15-7(11)4-13-9/h3-5H,1-2H3,(H,12,13)(H,14,16)

Clave InChI

YYFQOKLIETVGES-UHFFFAOYSA-N

SMILES canónico

CC(C)NC(=O)C1=CNC2=NC=C(N=C12)Br

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (250 mg, 1.03 mmol), ethanamine (0.2 mL 2.2 mmol) and HATU (456 mg, 1.2 mmol) in 20 mL of dry THF was stirred for 4 hours at room temperature. The reaction mixture was evaporated to dryness, the residue was suspended in 20 mL of 0.5 N HCl, product extracted with ethyl acetate (3×50 mL), organics combined dried with sodium sulfate, filtered and concentrated. Residue purified by column chromatography (silica gel, 200-300 mesh, eluting with ethyl acetate/petroleum ether 2:1) to give 2-bromo-N-isopropyl-5H-pyrrolo[3,2-b]pyrazine-7-carboxamide (180 mg, 43%). LCMS: (M+H)+=269/271; 1H NMR (300 MHz, CD3OD): δ 12.95 (s, 1H), 8.50 (s, 1H), 8.43 (s, 1H), 7.77-7.72 (m, 1H), 3.42-3.36 (m, 2H), 1.25-1.12 (m, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (250 mg, 1.03 mmol), 1-methylcyclopropanamine (150 mg, 2.2 mmol) and HATU (456 mg, 1.2 mmol) in 20 mL of dry THF was stirred for 4 hours. The reaction mixture was evaporated to dryness, the residue suspended in 20 mL of 0.5 N HCl, product extracted with ethyl acetate (3×50 mL), organics combined dried with sodium sulfate, filtered and concentrated. The residue was triturated with petroleum ether (2 mL) then decanted and dried to give 2-bromo-N-isopropyl-5H-pyrrolo[3,2-b]pyrazine-7-carboxamide (125 mg, crude). LCMS: (M+H)+=285/287.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-5H-pyrrolo[3,2-b]pyrazine-7-carboxylic acid (250 mg, 1.03 mmol), propan-2-amine (0.15 mL, 1.5 mmol) and HATU (456 mg, 1.2 mmol) in 20 mL of dry THF was stirred for 4 hours. The reaction mixture was evaporated to dryness, the residue was suspended in 20 mL of 0.5 N HCl, product extracted with ethyl acetate (3×50 mL), organics combined were dried with sodium sulfate and concentrated. The residue was purified by column chromatography (silica gel. 200-300 mesh, eluting with ethyl acetate/petroleum ether=2:1) to give 2-bromo-N-isopropyl-5H-pyrrolo[3,2-b]pyrazine-7-carboxamide (180 mg, 62%). 1H NMR (300 MHz, DMSO): δ 12.95 (s, 1H), 8.49 (s, 1H), 8.43 (s, 1H), 7.59-7.56 (m, 1H), 4.13-4.06 (m, 1H), 1.24-1.20 (m, 6H). LCMS: (M+H)+=283/285.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.